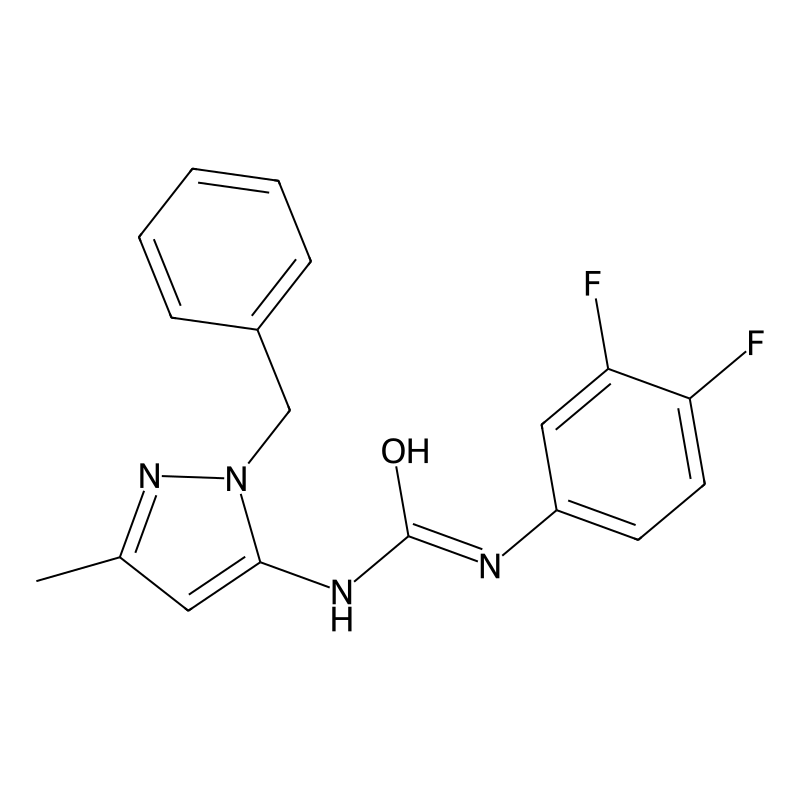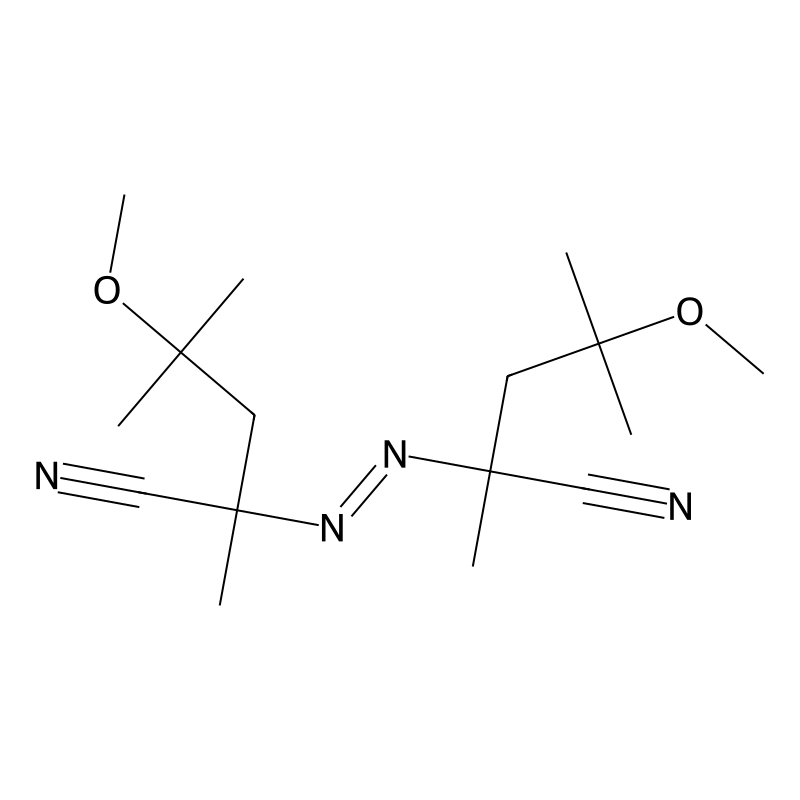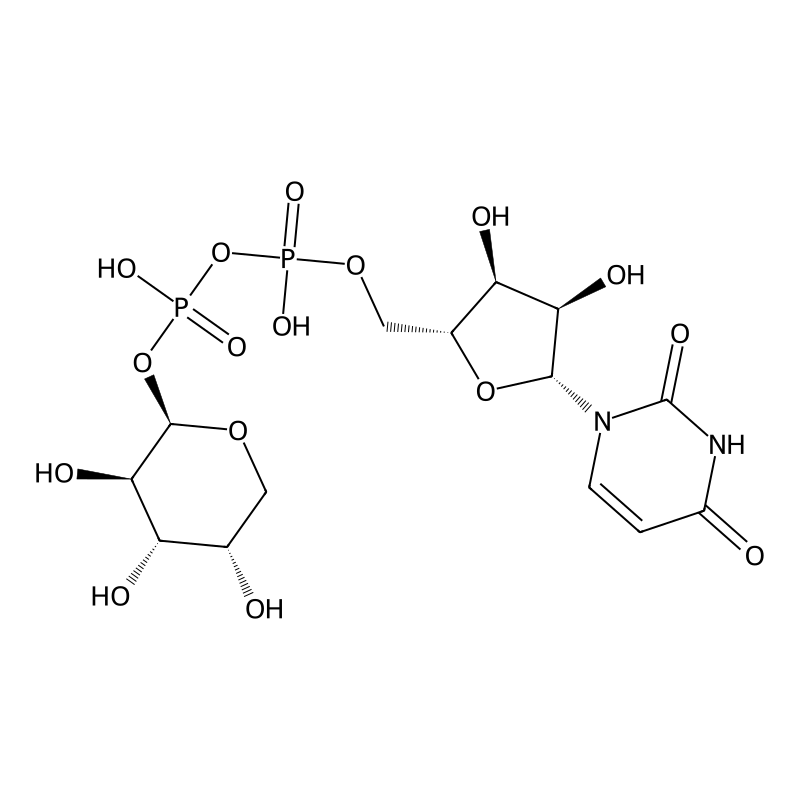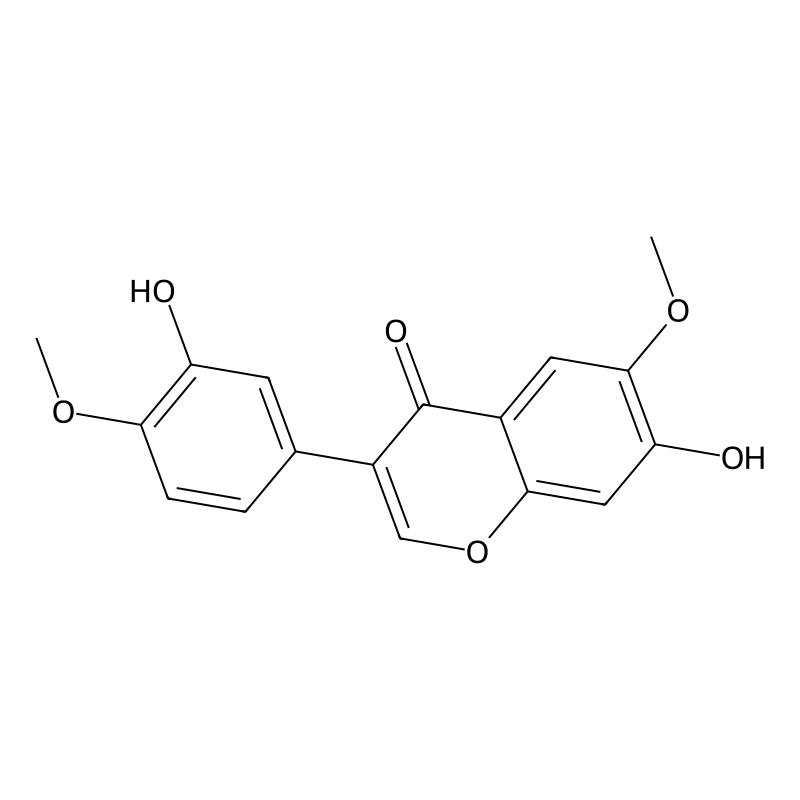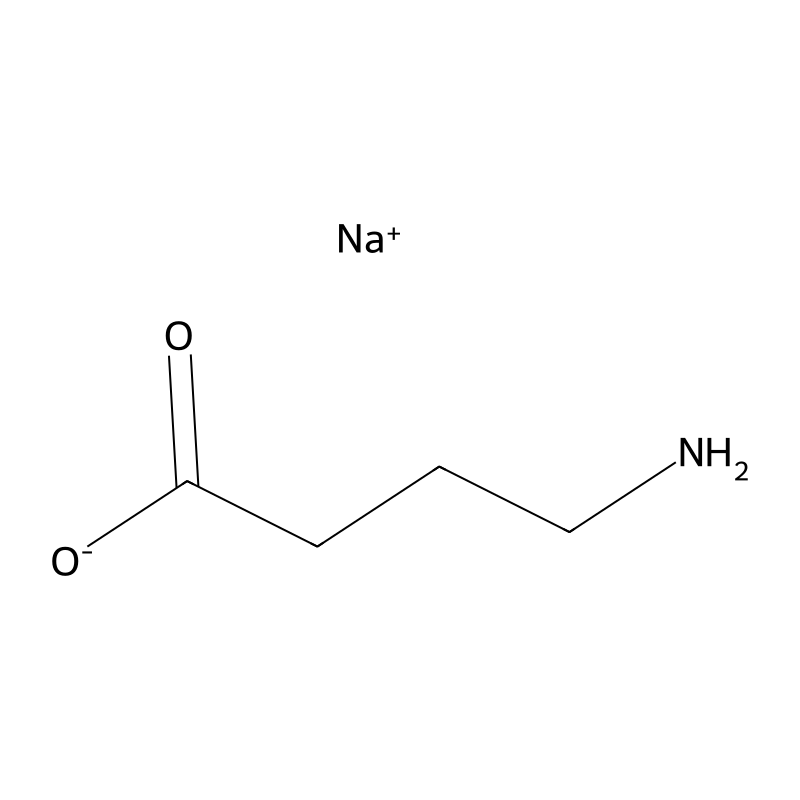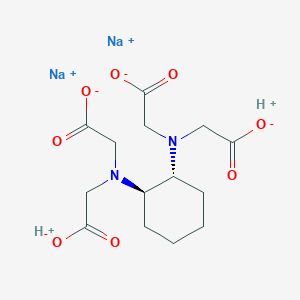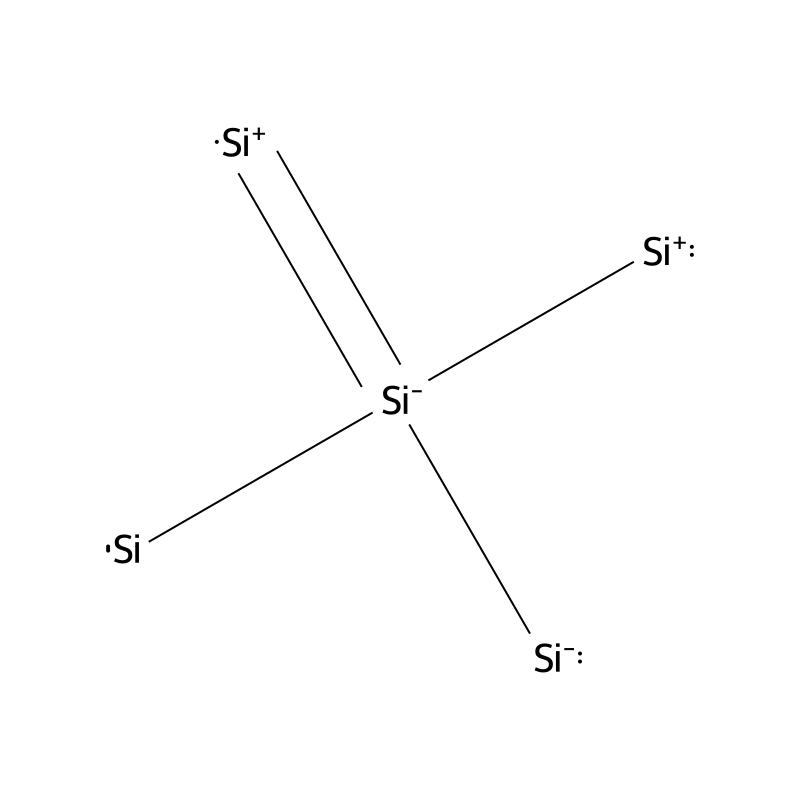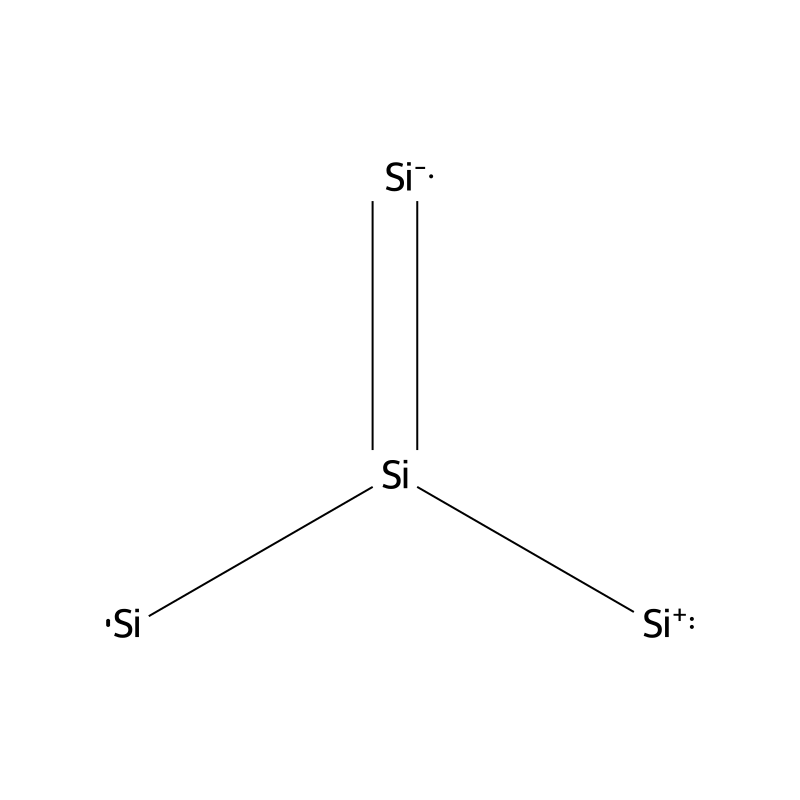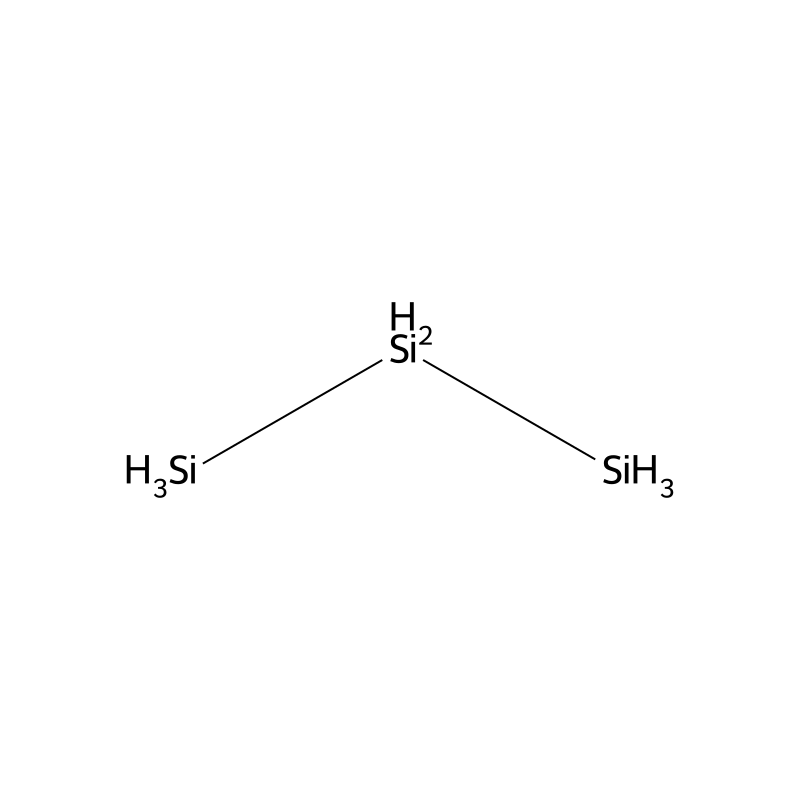Etaqualone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Etaqualone is a synthetic compound classified as a quinazolone derivative, primarily recognized for its sedative and hypnotic properties. Its chemical formula is C₁₇H₁₆N₂O, and it is structurally related to both barbiturates and benzodiazepines. The compound was initially developed in the 1960s as a potential treatment for insomnia and anxiety disorders. Its mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA) receptor sensitivity, similar to other central nervous system depressants .
- Oxidation: Etaqualone can be oxidized to form various metabolites, which may have different pharmacological effects.
- Hydrolysis: In aqueous environments, etaqualone can hydrolyze, leading to the formation of less active or inactive compounds.
- Substitution Reactions: The nitrogen atoms in the quinazolone structure can participate in substitution reactions, potentially modifying the compound's pharmacological profile .
The biological activity of etaqualone is primarily characterized by its sedative and anxiolytic effects. Research indicates that etaqualone acts on GABA receptors, increasing their sensitivity to GABA, which enhances inhibitory neurotransmission in the brain. This mechanism results in effects such as:
- Sedation: Inducing sleepiness and relaxation.
- Anxiolytic Effects: Reducing anxiety levels.
- Muscle Relaxation: Providing relief from muscle tension .
The synthesis of etaqualone can be achieved through several methods. The most common routes include:
- Condensation Reactions: Combining 2-amino-N-(2-ethylphenyl)benzamide with appropriate reagents.
- Cyclization: Forming the quinazolone ring structure through cyclization reactions.
- Multi-step Synthesis: Involving various intermediates that eventually lead to etaqualone.
ChemicalBook outlines six distinct synthetic routes that can be employed to produce etaqualone effectively .
Interaction studies involving etaqualone have focused on its pharmacokinetic properties and interactions with other substances. Notable findings include:
- Synergistic Effects with Alcohol: Co-administration can lead to enhanced sedation and respiratory depression.
- Interactions with Other CNS Depressants: Increased risk of overdose when combined with other sedatives or tranquilizers .
These interactions necessitate caution when considering etaqualone in clinical or research settings.
Etaqualone shares structural and functional similarities with several other compounds known for their sedative properties. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Barbiturates | Barbituric Acid Derivatives | Anesthesia, Sedation | High potential for addiction and overdose |
| Benzodiazepines | Benzodiazepine Derivatives | Anxiety, Insomnia | Lower risk of overdose compared to barbiturates |
| Methaqualone | Quinazolone | Sedative | Similar mechanism but more potent; banned in many countries |
| Zolpidem | Imidazopyridine | Insomnia | Shorter half-life; selective action on GABA receptors |
Etaqualone's unique position lies in its specific structural characteristics as a quinazolone derivative, differentiating it from both barbiturates and benzodiazepines while still exhibiting similar pharmacological effects .
